Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate

Medicinal chemistry Prodrug design Intermediate protection

Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 2654760-78-6) belongs to the imidazo[1,2-a]pyridine class, a privileged fused bicyclic scaffold extensively exploited in kinase inhibition , anti-inflammatory programs , and cathepsin-targeting campaigns. The compound carries a 1-cyanocyclopropyl substituent at the pyridine 6-position and an ethyl ester at the 2-position, defining a distinct topological and electronic profile relative to unsubstituted or halo-substituted analogs.

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
Cat. No. B13892682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=CC2=N1)C3(CC3)C#N
InChIInChI=1S/C14H13N3O2/c1-2-19-13(18)11-8-17-7-10(3-4-12(17)16-11)14(9-15)5-6-14/h3-4,7-8H,2,5-6H2,1H3
InChIKeyVXHYVOHUTFQDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate – Core Scaffold & Procurement Context


Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 2654760-78-6) belongs to the imidazo[1,2-a]pyridine class, a privileged fused bicyclic scaffold extensively exploited in kinase inhibition [1], anti-inflammatory programs [2], and cathepsin-targeting campaigns [3]. The compound carries a 1-cyanocyclopropyl substituent at the pyridine 6-position and an ethyl ester at the 2-position, defining a distinct topological and electronic profile relative to unsubstituted or halo-substituted analogs. Current commercial offerings report purity ≥97% (Aladdin E678599) and 98% (LeYan 1732022) , with limited availability reflected in typical 8–12 week lead times . This compound is positioned as a non-catalog, early-discovery building block and screening candidate, not a reference standard or validated probe.

Why Generic Substitution Fails for Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate


The imidazo[1,2-a]pyridine scaffold exhibits extreme sensitivity to the nature and position of substituents on both the pyridine and imidazole rings [1]. The 1-cyanocyclopropyl group at position 6 is not a decorative feature: in cathepsin K programs, the cyanocyclopropyl warhead is the pharmacophoric element responsible for reversible covalent engagement with the active-site cysteine, with nitrile orientation dictating residence time and selectivity over off-target cathepsins [2]. Swapping the ethyl ester at position 2 for a carboxylic acid, as in CAS 2654760-79-7, alters both solubility and the ability to serve as a prodrug or ester-protected intermediate. Introducing a chlorine atom at position 3, as in CAS 2763624-80-0, further perturbs the electronic distribution of the bicyclic core and introduces steric bulk adjacent to the ester, which can dramatically shift target binding. These structural modifications are not bioisosteric replacements; they lead to distinct chemical and biological outcomes. The quantitative comparisons below demonstrate exactly where the target compound diverges from its closest purchasable analogs.

Quantitative Differentiation Evidence for Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate


Ethyl Ester vs. Carboxylic Acid: Impact on Downstream Synthetic Utility

The target compound retains the ethyl ester at position 2, whereas the closest acid analog, 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 2654760-79-7), presents a free carboxylic acid . The ester form permits direct use in amidation, reduction, and transesterification reactions without a preliminary deprotection step. In medicinal chemistry campaigns, ethyl esters of imidazo[1,2-a]pyridine-2-carboxylates serve as protected intermediates and prodrug precursors, where the ester is cleaved in vivo to release the active acid [1]. This functional group distinction determines the compound's suitability as a late-stage diversification intermediate versus a terminal screening hit.

Medicinal chemistry Prodrug design Intermediate protection

Absence of 3-Chloro Substituent: Steric and Electronic Differentiation from the 3-Chloro Analog

Ethyl 3-chloro-6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 2763624-80-0) carries a chlorine atom at position 3, directly adjacent to the 2-ethyl ester . The target compound lacks this substituent, presenting a hydrogen at position 3. In imidazo[1,2-a]pyridine kinase inhibitors, the 3-position is known to orient toward the ATP-binding pocket hinge region, and substitution here modulates both potency and selectivity [1]. The chlorine atom introduces +I inductive effects and steric volume (van der Waals radius ~1.75 Å vs. hydrogen ~1.20 Å), which can alter the dihedral angle of the ester relative to the heterocyclic plane. The target compound's unsubstituted 3-position provides a simpler electronic profile and reduced steric hindrance, making it a more tractable starting point for fragment-based or structure-guided optimization where the 3-vector requires independent exploration.

Structure-activity relationship Kinase inhibitor design Halogen effects

1-Cyanocyclopropyl as a Privileged Reversible Covalent Warhead: Class-Level Potency Inference

The 1-cyanocyclopropyl group is a validated, reversible covalent warhead that forms a thioimidate adduct with the active-site cysteine (Cys25) of cathepsin K [1]. This warhead motif, exemplified in clinical candidates AZD4996 (cathepsin K IC50 = 0.5 nM) [2] and odanacatib (cathepsin K IC50 = 0.2 nM) [3], achieves high selectivity over other cysteine cathepsins (e.g., 1,100-fold over cathepsin B, L, S for odanacatib). While the target compound has not been directly profiled in published cathepsin assays, the combination of the imidazo[1,2-a]pyridine scaffold—known to engage ATP-binding pockets and protease active sites—with the 1-cyanocyclopropyl warhead creates a plausible dual-targeting pharmacophore absent in analogs lacking the nitrile group, such as ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS 38922-77-9) .

Covalent inhibitors Cathepsin K Nitrile warhead Structure-based design

Positional Specificity of the Cyanocyclopropyl Group: 6-Substitution vs. Alternative Ring Positions

Within the imidazo[1,2-a]pyridine-2-carboxylate series, substituent position dictates biological readout. 6-Substituted derivatives have demonstrated activity against colon cancer cell lines HT-29 and Caco-2, whereas 7- and 8-substituted analogs show distinct selectivity profiles [1]. The target compound positions the 1-cyanocyclopropyl group at the 6-position of the pyridine ring. The closest alternative position for cyanocyclopropyl installation within purchasable imidazo[1,2-a]pyridine chemical space is exemplified by compounds such as N-(1-cyanocyclopropyl)-4-{6-ethynyl-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-a]pyridin-3-yl}-2-methylbenzamide (CAS 1402593-51-4), where the cyanocyclopropyl is attached via an amide linker at the 3-position rather than directly to the pyridine ring . Direct C–C attachment at position 6 (as in the target compound) versus amide-linked attachment at position 3 yields fundamentally different vectors, conformational constraints, and metabolic liabilities.

Positional isomer Regiochemistry Scaffold decoration

Purity and Storage Specifications: Operational Differentiation for Procurement Decisions

The target compound is commercially available at 97% (Aladdin E678599) and 98% (LeYan 1732022) purity, with a specified storage temperature of 2–8°C and shipment on wet ice . The carboxylic acid analog (CAS 2654760-79-7) is offered at 97% purity (CymitQuimica) and the 3-chloro analog at 98% (LeYan) . All three compounds occupy a similar purity tier (97–98%), indicating comparable quality benchmarks across suppliers. The key operational differentiator is the ester's requirement for cold storage, which necessitates refrigerated logistics and may influence stability during long-term compound library storage relative to the more stable acid form .

Compound management Quality control Stability

Evidence-Backed Application Scenarios for Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate


Covalent Cysteine Protease Inhibitor Screening (Cathepsin K/B/S Programs)

The 1-cyanocyclopropyl group present at position 6 classifies this compound as a candidate reversible covalent inhibitor of cysteine cathepsins [1]. Established cathepsin K inhibitors such as odanacatib and AZD4996 exploit this warhead to achieve sub-nanomolar IC50 values (0.2–0.5 nM) with >1,000-fold selectivity over cathepsin B, L, and S [REFS-2, REFS-3]. The target compound provides a structurally distinct imidazo[1,2-a]pyridine core not represented in the current clinical cathepsin inhibitor pool, making it suitable for scaffold-hopping campaigns where a novel IP position is required alongside a validated warhead. The ethyl ester further enables prodrug strategies or serves as a protected intermediate for carboxylic acid installation post-coupling [4].

Kinase Inhibitor Fragment Elaboration at the 6-Position

Imidazo[1,2-a]pyridines are established ATP-competitive kinase inhibitor scaffolds, with 6-substituted variants showing activity against CDK2 [5] and PI3K p110α [6]. The target compound's unsubstituted 3-position and ester-protected 2-position make it a versatile late-stage diversification intermediate. Unlike the 3-chloro analog (CAS 2763624-80-0), which imposes a halogen at a hinge-proximal position, the target compound leaves the 3-vector free for parallel SAR exploration while anchoring the cyanocyclopropyl group at the solvent-exposed 6-position . This is advantageous for fragment-growing strategies where the 6-substituent is used to modulate physicochemical properties without perturbing hinge binding.

Prodrug Design and Esterase-Activated Delivery

Ethyl esters of imidazo[1,2-a]pyridine-2-carboxylic acids are established prodrug motifs, with the ester cleaved by ubiquitous esterases to release the active carboxylic acid in vivo [4]. The target compound's ethyl ester at position 2 enables its direct use in cellular assays where intracellular esterase activity converts it to the corresponding acid (CAS 2654760-79-7). This property distinguishes it from the pre-hydrolyzed acid analog, which may exhibit poor membrane permeability. Investigators requiring controlled intracellular release of the active acid species should select the ester form; those requiring extracellular target engagement should select the pre-formed acid.

Chemical Biology Tool Compound for Nitrile-Activated Probe Design

The 1-cyanocyclopropyl nitrile serves as a bioorthogonal handle for further derivatization. Nitrile groups can be reduced to aminomethyl analogs for linker attachment, hydrolyzed to carboxamides for H-bonding SAR, or converted to tetrazoles via click chemistry [7]. The target compound's nitrile at position 6 is chemically accessible and not sterically encumbered by adjacent substituents (in contrast to the 3-chloro analog). This makes it suitable as a starting material for the synthesis of activity-based probes (ABPs) or PROTAC payloads where the cyanocyclopropyl group is elaborated into a linker attachment point while retaining the imidazo[1,2-a]pyridine target-binding motif.

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